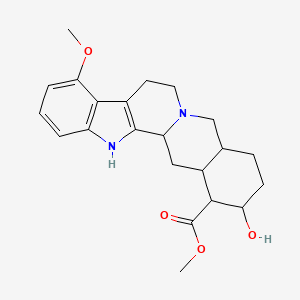

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate

Vue d'ensemble

Description

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a complex organic compound with the molecular formula C22H28N2O4 It is a derivative of yohimbine, an indole alkaloid found in the bark of the Pausinystalia yohimbe tree

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the yohimban skeleton: This step involves the cyclization of the indole derivative with appropriate reagents to form the yohimban core structure.

Functional group modifications: The hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions, respectively.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the central nervous system.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mécanisme D'action

The mechanism of action of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Yohimbine

- Rauwolscine

- Corynanthine

Uniqueness

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its methoxy and hydroxyl groups, along with the ester functionality, provide unique sites for chemical modification and interaction with biological targets .

Activité Biologique

Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a compound derived from the yohimbine alkaloid family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C_18H_23NO_4

- Molecular Weight : 315.38 g/mol

- CAS Number : 6432113

The compound's structure includes a yohimbane skeleton, which is known for its interaction with adrenergic receptors, particularly alpha-2 adrenergic receptors.

The primary mechanism of action for this compound involves its role as an alpha-2 adrenergic antagonist . This activity leads to increased norepinephrine release and enhanced sympathetic nervous system response. The compound's interaction with the adrenergic system may contribute to various physiological effects, including:

- Increased heart rate

- Enhanced lipolysis

- Improved sexual function

Pharmacological Effects

- Cardiovascular Effects : Studies indicate that yohimbine derivatives can induce cardiovascular effects by blocking alpha-2 receptors, leading to increased heart rate and blood pressure. Research has shown that this compound exhibits similar effects in animal models, enhancing cardiac output under certain conditions .

- Anti-obesity Potential : The compound has been investigated for its potential role in weight management. By promoting lipolysis through adrenergic stimulation, it may assist in fat loss strategies. Clinical trials have shown promising results in subjects using yohimbine derivatives for weight loss .

- Sexual Health : this compound has been noted for its aphrodisiac properties. Studies suggest that it may improve erectile function by increasing blood flow through adrenergic pathways .

Case Studies

A review of clinical applications highlights several case studies that illustrate the efficacy of this compound:

Safety and Side Effects

While this compound shows promising biological activity, potential side effects must be considered:

- Increased anxiety : Due to heightened sympathetic activity.

- Hypertension : In susceptible individuals or at high doses.

- Gastrointestinal disturbances : Such as nausea or diarrhea.

Propriétés

Numéro CAS |

1055-75-0 |

|---|---|

Formule moléculaire |

C22H28N2O4 |

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+/m1/s1 |

Clé InChI |

WMMZYEBFJWWUJX-YCSGKXEJSA-N |

SMILES |

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |

SMILES isomérique |

COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3 |

SMILES canonique |

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Venenatine; NSC 339139; NSC-339139; NSC339139. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.